molecular formula C34H31N3 B025103 2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone CAS No. 103079-11-4

2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone

Cat. No.: B025103
CAS No.: 103079-11-4
M. Wt: 481.6 g/mol
InChI Key: YHSHLDSZGSBCPB-CKWSZQMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone typically involves the condensation of 2-methyl-4-dibenzylaminobenzaldehyde with 1,1-diphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or hydrazines .

Scientific Research Applications

2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although it is primarily used in research rather than clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may influence its reactivity and biological activity. Additionally, its hydrazone moiety can participate in various chemical reactions, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other related compounds .

Properties

CAS No.

103079-11-4

Molecular Formula

C34H31N3

Molecular Weight

481.6 g/mol

IUPAC Name

N,N-dibenzyl-4-[(Z)-(diphenylhydrazinylidene)methyl]-3-methylaniline

InChI

InChI=1S/C34H31N3/c1-28-24-34(36(26-29-14-6-2-7-15-29)27-30-16-8-3-9-17-30)23-22-31(28)25-35-37(32-18-10-4-11-19-32)33-20-12-5-13-21-33/h2-25H,26-27H2,1H3/b35-25-

InChI Key

YHSHLDSZGSBCPB-CKWSZQMZSA-N

SMILES

CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)/C=N\N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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